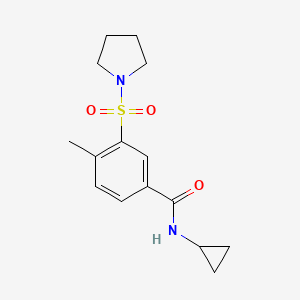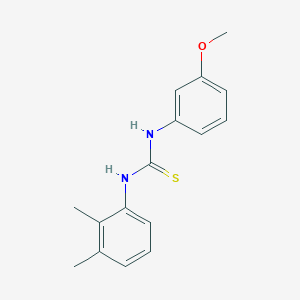
N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a member of the benzamide class of compounds, which have been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders.
Mechanism of Action
N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and decreased excitability of neurons. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. It increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and decreased excitability of neurons. It has also been shown to have anti-convulsant and anxiolytic effects, and to reduce the reinforcing effects of cocaine and other drugs of abuse.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA transaminase, and has been shown to be effective in a variety of animal models of neurological and psychiatric disorders. Its mechanism of action is well understood, and it has a favorable pharmacokinetic profile. However, there are also some limitations to its use in lab experiments. It is a relatively new compound, and there is still much to be learned about its long-term safety and efficacy. It is also a highly potent compound, and care must be taken to ensure accurate dosing and minimize the risk of toxicity.
Future Directions
There are several future directions for research on N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is its potential use in the treatment of substance use disorders, such as cocaine addiction. Clinical trials are currently underway to investigate its efficacy in this area. Another area of interest is its potential use in the treatment of other neurological and psychiatric disorders, such as epilepsy and anxiety. Further research is needed to fully understand the safety and efficacy of this compound, and to identify its potential therapeutic applications in these and other areas.
Synthesis Methods
N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-methyl-3-nitrobenzoic acid with cyclopropylamine, followed by reduction of the resulting nitro compound and subsequent reaction with pyrrolidine-1-sulfonyl chloride. The compound can also be prepared using other synthetic routes, such as the reaction of 4-methyl-3-chlorobenzoic acid with cyclopropylamine, followed by reaction with pyrrolidine-1-sulfonyl chloride.
Scientific Research Applications
N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to increase the levels of GABA in the brain, which is an important neurotransmitter involved in the regulation of anxiety, mood, and sleep. N-cyclopropyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to be effective in animal models of epilepsy, anxiety, and addiction, and is currently being studied in clinical trials for the treatment of cocaine addiction and other substance use disorders.
properties
IUPAC Name |
N-cyclopropyl-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-11-4-5-12(15(18)16-13-6-7-13)10-14(11)21(19,20)17-8-2-3-9-17/h4-5,10,13H,2-3,6-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNYKQAMPONDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B5858973.png)






![5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid](/img/structure/B5859022.png)

![5-{[3-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5859039.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5859056.png)
![N-[2-(4-fluorophenyl)ethyl]-2,3-diphenylacrylamide](/img/structure/B5859062.png)